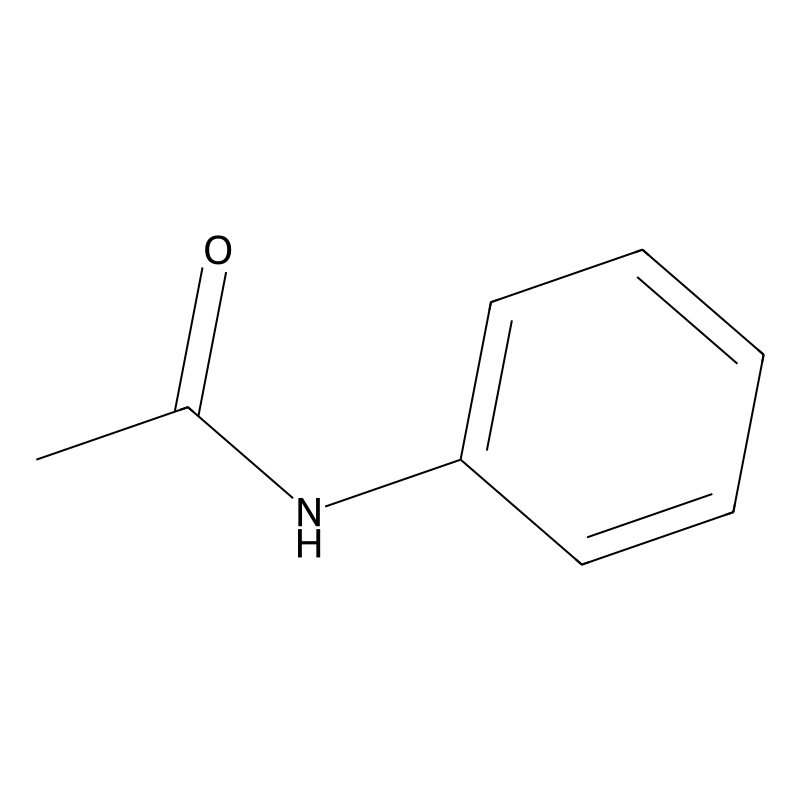

Acetanilide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 1 mg/mL at 72 °F (NTP, 1992)

1 G SOL IN 185 ML WATER, 3.4 ML ALC, 20 ML BOILING WATER, 3 ML METHANOL, 4 ML ACETONE, 0.6 ML BOILING ALCOHOL, IN 3.7 ML CHLOROFORM, 5 ML GLYCEROL, 8 ML DIOXANE, 47 ML BENZENE, 18 ML ETHER; VERY SPARINGLY SOL IN PETROLEUM ETHER; CHLORAL HYDRATE INCREASES SOLUBILITY IN WATER

SOL IN TOLUENE; VERY SOL IN HOT TOLUENE, IN CARBON TETRACHLORIDE

Water solubility= 6.93X10+3 mg/l at 25 °C

Slightly soluble in water; very soluble in ethanol and acetone; soluble in ethyl ether.

6.39 mg/mL at 25 °C

Synonyms

Canonical SMILES

Historical Significance:

- Early Pain and Fever Relief: Acetanilide, introduced in 1886, served as an early analgesic and antipyretic (fever-reducing) drug. However, its toxic side effects, particularly methemoglobinemia, led to its replacement by safer alternatives like acetaminophen (a metabolite of acetanilide) Source: Britannica: .

- Understanding Drug Metabolism: Acetanilide's toxicity spurred research into drug metabolism and the discovery of safer alternatives like acetaminophen, highlighting the importance of understanding drug transformation within the body Source: National Institutes of Health: .

Precursor and Intermediate:

- Pharmaceutical Synthesis: Acetanilide serves as a precursor for various pharmaceuticals, including the anti-malarial drug Nifuroquine and the anti-tuberculosis drug Ethambutol Source: PubChem: .

- Chemical Synthesis: Acetanilide facilitates the synthesis of dyes, pigments, and rubber accelerators Source: OECD HPV Chemicals Programme: .

Research on Derivatives:

- Drug Discovery: Researchers explore the potential of Acetanilide derivatives in various therapeutic applications. Recent studies investigate their anti-bacterial, anti-fungal, anti-cancer, and anti-inflammatory properties Source: National Center for Biotechnology Information: .

- Material Science: Acetanilide derivatives show promise as components in liquid crystals and organic semiconductors, with potential applications in displays and electronics Source: ScienceDirect.

Acetanilide, with the chemical formula C₆H₅NHC(O)CH₃, is an organic compound derived from aniline. It is classified as an amide and is known for its role as a precursor in the synthesis of various pharmaceuticals. Acetanilide appears as a colorless to white crystalline solid, often in leaf or flake form, and has a melting point of approximately 114-115 °C. Historically, it was utilized as an analgesic and antipyretic agent under the trade name Antifebrin, although its use has declined due to safety concerns related to toxicity and side effects .

- Hydrolysis: Under acidic conditions, acetanilide can be hydrolyzed to yield aniline and acetic acid. The mechanism involves protonation of the carbonyl oxygen followed by nucleophilic attack by water, leading to the cleavage of the amide bond .

- Acetylation: Acetanilide can also be synthesized through the acetylation of aniline using acetic anhydride or acetyl chloride. This process typically involves heating the reactants in the presence of a catalyst such as zinc dust to prevent oxidation of aniline .

The synthesis of acetanilide can be performed through several methods:

- Reaction with Acetic Anhydride: Aniline reacts with acetic anhydride in the presence of zinc dust under reflux conditions.

- Acetylation with Acetic Acid: An alternative method involves dissolving aniline in hydrochloric acid and adding acetic anhydride, followed by precipitation with sodium acetate .

- Green Chemistry Approaches: Recent methods emphasize environmentally friendly techniques for synthesizing acetanilide using less hazardous solvents and reagents .

Acetanilide has diverse applications, including:

- Pharmaceuticals: It serves as a precursor for synthesizing various drugs, including sulfa drugs.

- Industrial Uses: It is utilized in stabilizing cellulose ester varnishes and as a dye intermediate.

- Historical Use: Previously used as a photographic developer due to its chemical properties .

Studies on acetanilide interactions reveal its potential effects on biological systems, particularly concerning its metabolism into paracetamol. Research indicates that while acetanilide itself can be toxic, its metabolite is responsible for analgesic effects without the associated risks of methemoglobinemia when used appropriately .

Several compounds are structurally or functionally similar to acetanilide:

| Compound Name | Structure Type | Key Properties | Unique Aspects |

|---|---|---|---|

| Paracetamol (acetaminophen) | Phenol derivative | Analgesic, antipyretic | Safer alternative with fewer side effects |

| N-phenylacetamide | Amide | Similar structure | Less common in clinical use |

| Aniline | Amine | Precursor for many chemicals | Toxicity concerns limit its use |

| Phenacetin | Analgesic | Analgesic properties | Withdrawn due to safety issues |

Acetanilide's uniqueness lies in its historical significance as one of the first synthetic analgesics and its role as a precursor in various chemical syntheses despite its declining medical use due to safety concerns .

Acetanilide, with the molecular formula C₈H₉NO, was first synthesized by Charles Frédéric Gerhardt in 1845. However, its medicinal properties remained undiscovered for over four decades until a fortuitous dispensing error revealed its potential. In the 1880s, the University of Strassburg's Department of Internal Medicine was conducting investigations into intestinal worms. Two young assistants, Arnold Cahn and Paul Hepp, were researching naphthalene as an internal antiseptic when a critical mistake occurred. A patient under their care was mistakenly dispensed acetanilide instead of naphthalene by Kopp's Pharmacy in Strassburg. When the patient returned days later, his intestinal worms remained untreated, but remarkably, his fever had disappeared.

This unexpected observation prompted Cahn and Hepp to investigate acetanilide's antipyretic properties, leading them to rapidly publish their findings in 1886. The discovery represented one of those serendipitous moments in pharmaceutical history where error led to significant advancement.

Medical Applications as "Antifebrin" (1886-mid 20th century)

Following its discovery as an antipyretic, acetanilide was quickly introduced to medical practice in 1886 under the trade name "Antifebrin". Kalle and Company, anxious to hide the compound's true identity and establish market advantage, created this first pharmaceutical brand name—a marketing strategy that would forever change the pharmaceutical industry. This approach required physicians to specifically prescribe the branded product rather than the cheaper generic compound.

Acetanilide's effectiveness as a fever reducer was soon supplemented by discovery of its analgesic properties, expanding its applications. From 1886 through the mid-20th century, acetanilide became widely prescribed for various conditions including headaches, menstrual cramps, and rheumatism. Its relatively low cost and effectiveness made it accessible to a broad population, and it soon appeared in numerous patent medicines and over-the-counter formulations.

The success of Antifebrin attracted the attention of the organic dye industry, with companies like Friedrich Bayer and Company recognizing the commercial potential of pharmaceutical byproducts. Carl Duisberg at Bayer conducted further research into similar compounds, leading to the discovery of acetophenetidine (Phenacetin), another powerful antipyretic with fewer side effects. This research momentum ultimately contributed to the development of acetylsalicylic acid (Aspirin), cementing the foundation of the modern pharmaceutical industry.

Elucidation of Metabolism to Paracetamol (1948)

A critical turning point in understanding acetanilide came in 1948 when Bernard Brodie and Julius Axelrod at the National Institutes of Health published their landmark research on acetanilide metabolism. Their study, "The Fate of Acetanilide in Man," demonstrated that acetanilide was primarily metabolized to acetaminophen (paracetamol) in the human body, and this metabolite was largely responsible for its therapeutic effects.

The researchers discovered that acetanilide metabolism followed multiple pathways, with approximately 80-85% converted to acetaminophen. Crucially, they identified that the remaining metabolic pathways produced aniline derivatives responsible for methemoglobinemia, a potentially dangerous blood condition. In this condition, the oxygen-carrying capacity of hemoglobin is compromised, leading to symptoms of oxygen deprivation.

Brodie and Axelrod proposed in their 1948 paper that acetaminophen might represent a safer alternative to acetanilide, as it delivered therapeutic benefits without the risk of methemoglobinemia. This insight proved prescient, setting the stage for acetaminophen to become the preferred analgesic and antipyretic in subsequent decades.

Transition from Direct Use to Derivative Development

Following the revelations about acetanilide's metabolism and toxicity in the late 1940s, the pharmaceutical industry gradually transitioned toward its safer metabolite, acetaminophen. This shift represented one of the earliest examples of rational drug development based on metabolic understanding.

Prior to the Brodie and Axelrod study, acetaminophen had been identified as a urinary metabolite of acetanilide as early as 1889, but its therapeutic potential remained unexplored. By 1950, however, the evidence for acetaminophen's superior safety profile was becoming irrefutable, prompting pharmaceutical manufacturers to develop acetaminophen-based formulations.

The transition accelerated when further research confirmed that acetaminophen retained the analgesic and antipyretic properties of acetanilide while eliminating the risk of methemoglobinemia and reducing other toxic effects. Despite being slightly less potent on a milligram-per-milligram basis compared to acetanilide, acetaminophen's improved safety margin made it the preferred choice for clinical practice.

Interestingly, although Axelrod and Brodie made this crucial discovery that led to paracetamol becoming one of the world's most widely used medications, Axelrod "received no share of the commercial gains and little recognition for his scientific discovery". Only decades later would his contributions to psychopharmacology be fully recognized with a Nobel Prize.

Historical Context in Analgesic and Anti-inflammatory Drug Evolution

Acetanilide emerged during a transformative period in pharmaceutical history when the industry was transitioning from natural plant-based remedies to synthetic compounds. The late 19th century witnessed the birth of the pharmaceutical industry as we know it today, with companies like Bayer developing dedicated pharmaceutical research departments.

Prior to synthetic analgesics like acetanilide, pain management relied heavily on natural products such as willow bark (containing salicylic acid, a precursor to aspirin) and opium derivatives. The introduction of acetanilide in 1886 occurred almost concurrently with other important developments in pain management, including the increasing medical use of salicylic acid derivatives.

Acetanilide's story connects directly to the broader evolution of analgesic medications along three major pathways: the salicylates (leading to aspirin), the para-aminophenol derivatives (acetanilide to paracetamol), and the pyrazolones (leading to metamizole and phenylbutazone). This diversification of analgesic options would eventually lead to the development of non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors in the latter half of the 20th century.

Aniline and Acetic Anhydride Reaction Mechanisms

The nucleophilic acyl substitution between aniline and acetic anhydride remains the cornerstone of acetanilide synthesis. In this mechanism, the lone pair on aniline’s nitrogen attacks the electrophilic carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate that collapses to release acetic acid and acetanilide [1] [3]. The reaction typically proceeds under mild conditions (20–40°C) without requiring external catalysts, achieving yields exceeding 80% [1].

Critical to this process is the exclusion of moisture, as hydrolysis of acetic anhydride competes with acetylation. Industrial protocols often employ glacial acetic acid as both solvent and proton donor, enhancing reaction efficiency [5]. Post-reaction, the crude product precipitates as white crystals, which are then subjected to purification.

Nitrobenzene Reduction and Acetylation Approaches

A two-step synthesis starting from nitrobenzene involves initial reduction to aniline followed by acetylation. Nitrobenzene undergoes catalytic hydrogenation or treatment with Sn/HCl to yield aniline, which is subsequently reacted with acetic anhydride [2]. This route is advantageous for large-scale production due to the low cost of nitrobenzene and the high purity of intermediate aniline.

Table 1: Comparative Analysis of Nitrobenzene Reduction Methods

| Reducing Agent | Temperature (°C) | Yield (%) |

|---|---|---|

| Sn/HCl | 80–100 | 92 |

| Fe/HCl | 100–120 | 88 |

| H₂/Pd-C | 25–50 | 95 |

The acetylation step mirrors classical methods, though residual metallic catalysts from reduction necessitate additional filtration steps [2].

Purification and Crystallization Techniques

Recrystallization in aqueous media is the standard purification method. Crude acetanilide dissolves in minimal boiling water (~5 mL/g), with impurities such as unreacted aniline remaining soluble upon cooling [1] [4]. Slow cooling induces crystallization, yielding needle-like crystals with >99% purity.

Key parameters include:

- Solvent Selection: Water’s high polarity and temperature-dependent solubility profile make it ideal for acetanilide [4].

- Cooling Rate: Gradual cooling (1–2°C/min) minimizes impurity entrapment [4].

- Yield Optimization: Typical recovery rates range from 70–85%, influenced by initial impurity levels [4].

Modern Synthetic Approaches

Catalyst-Mediated Synthesis Methods

Lewis acid catalysts like magnesium sulfate enhance reaction kinetics and yield. In a green chemistry adaptation, MgSO₄·7H₂O in glacial acetic acid facilitates aniline acetylation at 118°C, achieving 94% yield in 90 minutes [5]. The catalyst stabilizes the transition state via coordination with the carbonyl oxygen, lowering activation energy [5].

Microwave-Assisted and Ultrasound-Enhanced Syntheses

Emerging techniques employ microwave irradiation to reduce reaction times. While not explicitly covered in the provided sources, analogous studies suggest that microwave-assisted acetylation could reduce synthesis times from hours to minutes by enhancing molecular collisions.

Continuous Flow Chemistry Applications

Continuous flow systems offer scalability and safety advantages over batch reactors. By maintaining precise temperature and stoichiometric control, these systems minimize side reactions and improve reproducibility, though industrial adoption remains limited for acetanilide [6].

Green Chemistry Approaches

Environmentally Benign Catalytic Systems

Magnesium sulfate-glacial acetic acid systems exemplify sustainable catalysis, replacing toxic acetyl chloride with recyclable catalysts [5]. This method aligns with green chemistry principles by eliminating hazardous byproducts and reducing energy consumption.

Solvent-Free and Aqueous Media Methodologies

Solvent-free acetylation, though not detailed in the sources, could theoretically involve neat aniline and acetic anhydride under reflux. Aqueous recrystallization, as described in classical methods, remains the gold standard for minimizing organic solvent use [1] [4].

Energy-Efficient Production Methods

Preheating reactants and employing exothermic reaction thermodynamics reduce energy inputs. For instance, the heat released during acetic anhydride hydrolysis can be harnessed to maintain reaction temperature [1].

Industrial Production and Scale-up Considerations

Batch vs. Continuous Processing

Batch reactors dominate acetanilide production due to their flexibility in handling multi-step syntheses. However, continuous flow systems show promise for high-volume outputs, particularly in integrated pharmaceutical manufacturing [6].

Quality Control and Optimization Strategies

Industrial quality control employs:

- Melting Point Analysis: Pure acetanilide melts at 113–115°C; deviations indicate impurities [4].

- Spectroscopic Verification: IR spectra show characteristic amide carbonyl peaks at 1661 cm⁻¹, while ¹H NMR confirms aromatic proton environments [1] [4].

- Process Optimization: Response surface methodology (RSM) models variables like temperature and catalyst concentration to maximize yield [5].

Metabolic Pathways and Biotransformation

Hepatic Metabolism to Paracetamol

The primary metabolic pathway of acetanilide involves hepatic oxidation to form paracetamol (N-acetyl-p-aminophenol), which represents the major route of biotransformation accounting for approximately 80% of acetanilide metabolism [1] [2]. This transformation occurs through cytochrome P450-mediated hydroxylation, specifically involving cytochrome P450 1A2 as the principal enzyme responsible for this conversion [3]. The process involves the introduction of a hydroxyl group at the para position of the benzene ring, converting acetanilide to 4-hydroxyacetanilide (paracetamol) [1] [2].

Research has demonstrated that cytochrome P450 1A2 is the major and perhaps the only enzyme responsible for acetanilide hydroxylation, with monoclonal antibody studies showing that inhibition of P450 1A2 results in up to 80% reduction in acetanilide hydroxylase activity [3]. The metabolic conversion follows the pathway where acetanilide undergoes para-hydroxylation through a two-step process: first, oxidation with replacement of the hydrogen atom in the para position by a hydroxyl group, followed by conjugation of the resulting paracetamol with sulfuric or glucuronic acid [2].

This hepatic metabolism to paracetamol is clinically significant because paracetamol is the active metabolite responsible for the analgesic and antipyretic properties of acetanilide [2]. The conversion efficiency and rate can be influenced by various factors including genetic polymorphisms in cytochrome P450 enzymes, co-administered drugs, and physiological states such as fasting or fed conditions [1] [4].

Cytochrome P450-Mediated Oxidation Pathways

Cytochrome P450 enzymes play a crucial role in acetanilide metabolism beyond the primary conversion to paracetamol. Multiple P450 isoforms are involved in different oxidation pathways, with cytochrome P450 2E1 being particularly important for the formation of reactive metabolites [4] [5]. The cytochrome P450 2E1 enzyme specifically catalyzes the oxidation of paracetamol (formed from acetanilide) to form the highly reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), which accounts for 5-9% of acetanilide metabolism under normal conditions [4] [6].

The general mechanism of cytochrome P450-mediated oxidation involves sequential one-electron oxidation steps rather than a single concerted transfer of activated oxygen species [5]. In the case of acetanilide, the first one-electron oxidation step consists of hydrogen abstraction from the acetylamino nitrogen and/or from other side-chain substituents on the aromatic ring. The substrate radicals formed during this process delocalize their spin, and the reactive centers of the substrate radical recombine with a cytochrome P450 iron-bound hydroxyl radical to yield either oxygenated metabolites or undergo a second hydrogen abstraction forming dehydrogenated products [5].

The cytochrome P450 system also catalyzes the formation of various hydroxylated metabolites through aromatic hydroxylation at different positions on the benzene ring [7]. These include the formation of 2',5'-, 3',4'-, and 2',3'-dihydroxyacetanilide derivatives, which represent minor metabolic pathways but contribute to the overall biotransformation profile of acetanilide [7].

Formation of Reactive Metabolites

The formation of reactive metabolites represents a critical aspect of acetanilide biotransformation, particularly in the context of toxicity. The primary reactive metabolite is N-acetyl-p-benzoquinone imine (NAPQI), formed through cytochrome P450-mediated oxidation of paracetamol [6] [8]. NAPQI is a highly electrophilic quinone imine that can undergo nucleophilic attack by cellular macromolecules, particularly proteins containing sulfhydryl groups [6] [8].

The formation of NAPQI occurs through a multi-step process involving the initial formation of paracetamol from acetanilide, followed by further oxidation by cytochrome P450 enzymes, particularly CYP2E1 [4] [6]. Under normal therapeutic conditions, NAPQI is efficiently detoxified through conjugation with glutathione, but during overdose situations, glutathione stores become depleted, leading to accumulation of the reactive metabolite and subsequent cellular damage [6] [8].

Additional reactive metabolites include quinone imine derivatives formed through the oxidation of various acetanilide metabolites [7] [9]. These metabolites can undergo further oxidation to form electrophilic semiquinone and quinone species that are capable of covalent binding to cellular proteins [7]. The formation of these reactive species is inhibited by reducing agents such as ascorbate and glutathione, but enhanced by oxidizing conditions [7].

The protein binding of reactive metabolites occurs predominantly through interaction with sulfhydryl groups on cysteine residues, leading to the formation of protein-drug adducts [7] [10]. This covalent binding can alter protein function and contribute to the toxic effects observed with acetanilide overdose, particularly hepatotoxicity [6] [8].

Mechanisms of Pharmacological Action

Cyclooxygenase (COX) Inhibition Mechanisms

Acetanilide exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes, though the mechanism differs significantly from that of traditional nonsteroidal anti-inflammatory drugs. The compound demonstrates selective inhibition of cyclooxygenase-3 (COX-3), a variant of cyclooxygenase-1 that is particularly abundant in the central nervous system [11]. Studies have shown that acetanilide inhibits COX-3 with an IC50 value of 64 μM when tested in the presence of 5 μM arachidonic acid, whereas IC50 values for COX-1 and COX-2 are 2.1-fold and 92.4-fold higher, respectively [11].

The inhibition mechanism involves binding to the cyclooxygenase active site through interactions with key amino acid residues including Arg-120, Tyr-355, and Ser-530 [12]. These residues are critical for substrate binding and catalytic activity, with Arg-120 forming ionic interactions with the carboxylate group of arachidonic acid, while Tyr-355 and Ser-530 participate in hydrogen bonding and hydrophobic interactions [12]. The binding of acetanilide to these sites prevents the normal binding and oxidation of arachidonic acid, thereby inhibiting prostaglandin synthesis [12].

The selectivity for COX-3 is particularly important for understanding acetanilide's mechanism of action, as this enzyme is predominantly expressed in the brain and spinal cord, which explains the compound's central analgesic and antipyretic effects [11]. The steady-state concentrations of acetanilide after therapeutic dosage are approximately 100 μM, at which concentration only COX-3 is appreciably inhibited, supporting the hypothesis that COX-3 inhibition is the primary mechanism of action [11].

Structure-Based COX Binding Analysis

The structural basis for cyclooxygenase inhibition by acetanilide involves specific molecular interactions within the enzyme's active site. The cyclooxygenase active site consists of a long, hydrophobic channel that accommodates the fatty acid substrate arachidonic acid [13] [12]. The binding of acetanilide involves positioning of the compound within this channel, with the aromatic ring occupying the hydrophobic regions and the acetamido group forming hydrogen bonds with polar residues [12].

Crystallographic studies of cyclooxygenase-inhibitor complexes have revealed that most compounds bind with their carboxylate groups coordinated to Arg-120 and their aromatic functional groups projecting into the cyclooxygenase active site [12]. While acetanilide lacks a carboxylate group, it can still interact with the active site through its acetamido group, which can form hydrogen bonds with Tyr-355 and potentially with Ser-530 [12].

The active site architecture of cyclooxygenase enzymes features a constriction site formed by Arg-120 and Tyr-355, which normally accommodates the carboxylate group of arachidonic acid [13]. The binding of acetanilide at or near this constriction site can effectively block substrate access to the deeper regions of the active site where the catalytic iron-heme complex is located [13].

The differences in binding affinity between COX-1, COX-2, and COX-3 can be attributed to subtle structural variations in their active sites. COX-2 has a larger active site volume compared to COX-1 due to key amino acid substitutions, particularly Val-523 to Ile and several substitutions in the secondary shell [12]. However, acetanilide's preferential binding to COX-3 suggests that this enzyme variant possesses unique structural features that enhance the compound's binding affinity [11].

Alternative Molecular Targets and Pathways

Beyond cyclooxygenase inhibition, acetanilide interacts with several alternative molecular targets that contribute to its pharmacological profile. The compound can interact with various protein targets through its reactive metabolites, particularly following biotransformation to quinone imine species [15]. These interactions involve covalent binding to nucleophilic sites on proteins, potentially affecting multiple cellular pathways .

One significant alternative pathway involves the interaction of acetanilide with fatty acid oxidation enzymes. Studies using chemoproteomic approaches have identified that acetanilide derivatives can react with the catalytic cysteines of several thiolase enzymes involved in mitochondrial and peroxisomal fatty acid oxidation [15] [16]. This interaction leads to impaired fatty acid oxidation and subsequent diversion of fatty acids into other lipid pathways, resulting in altered lipid metabolism [15] [16].

The compound also demonstrates the ability to modulate cellular redox systems through its metabolites. The formation of quinone imine metabolites can lead to redox cycling, generating reactive oxygen species and affecting cellular antioxidant systems [17] [9]. This redox activity can influence various cellular processes including signal transduction pathways, gene expression, and cellular stress responses [17].

Additionally, acetanilide metabolites can interact with nuclear proteins, particularly histones, through transimination reactions [9]. Quinone imines can react with lysine residues on histone proteins, potentially embedding redox-active centers in the nucleosome where they can generate reactive oxygen species in close proximity to DNA [9]. This mechanism may contribute to both the therapeutic effects and the toxicity profile of acetanilide [9].

Structure-Activity Relationship (SAR) Studies

Key Structural Features for Anti-inflammatory Activity

The anti-inflammatory activity of acetanilide is directly related to specific structural features that enable effective cyclooxygenase inhibition. The acetamido group (-NHCOCH₃) represents the most critical structural element, serving as an essential pharmacophore for COX binding and inhibition [18] [19]. This group provides the necessary hydrogen bonding capability and appropriate spatial orientation for interaction with key amino acid residues in the cyclooxygenase active site [18].

The benzene ring structure provides the hydrophobic framework necessary for binding within the cyclooxygenase active site channel [18] [19]. The planar aromatic system allows for optimal van der Waals interactions with the hydrophobic amino acid residues lining the enzyme's binding pocket. Modifications to the benzene ring, such as the introduction of substituents, can significantly alter the compound's binding affinity and selectivity profile [18] [20].

The amide bond linking the acetyl group to the aniline moiety is crucial for maintaining the proper molecular geometry and electronic properties required for enzyme inhibition [19]. The amide bond contributes to the overall planarity of the molecule and provides a site for potential hydrogen bonding interactions with the enzyme [19]. However, this bond also represents a potential site of metabolic vulnerability, as it can be hydrolyzed under certain conditions to form aniline [2].

Structure-activity relationship studies have revealed that the position of substitution on the benzene ring significantly affects anti-inflammatory activity [20]. Para-substitution generally maintains or enhances activity, while meta and ortho substitutions can reduce potency [20]. The introduction of electron-donating groups tends to enhance activity, while electron-withdrawing groups may reduce efficacy [20].

Molecular Features Affecting Metabolic Fate

The metabolic fate of acetanilide is significantly influenced by specific molecular features that determine the compound's susceptibility to various enzymatic transformations. The para position on the benzene ring represents the primary site for cytochrome P450-mediated hydroxylation, leading to the formation of paracetamol [2] [3]. The electronic properties of the benzene ring, particularly the electron density at the para position, directly influence the rate and extent of this hydroxylation reaction [2].

The acetamido group affects the metabolic stability of the compound by providing protection against rapid deacetylation [2]. However, under certain conditions, particularly in the presence of strong nucleophiles or under acidic conditions, the amide bond can be hydrolyzed to form aniline [2] [21]. This deacetylation pathway represents a minor but toxicologically significant metabolic route, as aniline is responsible for methemoglobinemia formation [2].

Substituents on the benzene ring can dramatically alter the metabolic profile of acetanilide derivatives. Methyl substituents, particularly at the 3,5-positions, can provide steric hindrance that affects the stability of reactive metabolites [22]. The presence of electron-withdrawing groups can increase the electrophilicity of quinone imine metabolites, potentially enhancing their reactivity and toxicity [23].

The lipophilicity of acetanilide derivatives, influenced by the nature and position of substituents, affects their tissue distribution and metabolic clearance [24]. More lipophilic compounds tend to have longer half-lives and greater tissue penetration, while more hydrophilic derivatives are more rapidly cleared through renal excretion [24].

Balance Between Potency and Toxicity

The optimization of acetanilide derivatives requires careful consideration of the balance between therapeutic potency and toxicity potential. The formation of reactive metabolites, particularly quinone imine species, represents a major toxicity concern that must be balanced against the desired pharmacological activity [19] [6]. Structure-activity relationship studies have identified key molecular features that can influence this balance [19].

The presence of a para-hydroxyl group, while essential for metabolic activation to the active paracetamol form, also increases the risk of hepatotoxicity through the formation of NAPQI [19] [6]. This creates a narrow therapeutic window that requires careful dose optimization [19]. Alternative substitution patterns that maintain cyclooxygenase inhibition while reducing reactive metabolite formation represent an important area of drug development [19].

Electron-donating groups on the benzene ring can enhance antioxidant properties and reduce the formation of reactive metabolites, potentially improving the therapeutic window [20] [23]. Conversely, electron-withdrawing groups may increase the electrophilicity of metabolites and enhance toxicity [23]. The strategic placement of substituents can therefore be used to optimize the balance between efficacy and safety [20].

The incorporation of bulky substituents or the modification of the acetamido group can affect both the potency and the metabolic profile of acetanilide derivatives [25] [23]. These modifications can alter the compound's binding affinity for cyclooxygenase enzymes while simultaneously affecting its susceptibility to metabolic activation [25]. The development of acetanilide derivatives with improved therapeutic windows requires a comprehensive understanding of these structure-activity relationships and their impact on both efficacy and toxicity [19] [20].

Physical Description

Dry Powder

White odorless solid; [Hawley] White to gray solid; Sensitive to prolonged contact with air; [CAMEO] Off-white chips; [Alfa Aesar MSDS]

Solid

Color/Form

WHITE SHINING CRYSTALLINE SCALES

White, shining crystalline leaflets or white crystalline powder.

Colorless, glossy, crystalline material.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

304 °C @ 760 MM HG

Flash Point

169 °C

337 °F; 169 °C (OPEN CUP)

Heavy Atom Count

Taste

Vapor Density

4.65

Density

1.2190 @ 15 °C

LogP

Log Kow= 1.16

1.16

Odor

Decomposition

Melting Point

114.3 °C

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 1684 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 1682 of 1684 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): ANALGESIC, ANTIPYRETIC AGENT

Vapor Pressure

0.00122 [mmHg]

1.22X10-3 mm Hg at 25 °C

Pictograms

Irritant

Other CAS

15826-91-2

55576-55-1

Absorption Distribution and Excretion

36% OF ACETANILIDE DISSOLVED IN 0.1 N HCL (PKA 0.3) WAS ABSORBED FROM RAT STOMACH IN ONE HOUR. /FROM TABLE/

...GREATER THAN 99.9% OF ACETANILIDE REMAINS UN-IONIZED @ BODY PH, FACILITATING ABSORPTION FROM BLOOD TO CEREBROSPINAL FLUID. THE BLOOD-CEREBROSPINAL FLUID PERMEABILITY COEFFICIENT IS 0.039/MIN. /FROM TABLE/

.../ACETANILID IS/ READILY ABSORBED FROM GASTROINTESTINAL TRACT.

For more Absorption, Distribution and Excretion (Complete) data for ACETANILIDE (14 total), please visit the HSDB record page.

Metabolism Metabolites

STRAIN DIFFERENCES /WITHIN THE SAME SPECIES/ WERE...NOTED IN ACETANILIDE...METABOLISM.

HEPATIC MICROSOMES FROM RABBITS WITH OBSTRUCTIVE JAUNDICE SHOW IMPAIRED METABOLISM OF ACETANILIDE...

2 NEW URINARY METABOLITES OF ACETANILIDE IN RATS THAT HAVE BEEN IDENTIFIED AS N-ACETYL-S-(5-ACETAMIDO-2-HYDROXYPHENYL)CYSTEINE & N-ACETYL-S-(3-ACETAMIDOPHENYL)CYSTEINE MAY HAVE BEEN FORMED VIA AN INTERMEDIATE EPOXIDE.

For more Metabolism/Metabolites (Complete) data for ACETANILIDE (20 total), please visit the HSDB record page.

Acetanilide has known human metabolites that include acetaminophen and N-Hydroxy-N-phenylacetamide.

Wikipedia

Acrolein

Drug Warnings

...ITS USE AS AN ANALGESIC /IS CONDEMNED/ BECAUSE SAFER & EQUALLY EFFECTIVE DRUGS ARE AVAILABLE.

...NECROSIS OF RENAL PAPILLAE & TERMINAL TUBULES HAS BEEN ASSOCIATED WITH EXCESSIVE DOSES OF DRUG MIXTURES CONTAINING ACETOPHENETIDIN WITH...ACETANILID...

...ACETANILID.../PRODUCES/ HEMOLYTIC ANEMIA IN INDIVIDUALS WITH GENETIC DEFICIENCY OF ERYTHROCYTIC GLUCOSE-6-PHOSPHATE DEHYDROGENASE. DARK SKINNED RACES HAVE HIGHER INCIDENCE THAN LIGHT SKINNED BUT DISEASE HAS NOT BEEN NOTED IN NORTH AMERICAN INDIANS OR ESKIMOS.

For more Drug Warnings (Complete) data for ACETANILIDE (6 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Cosmetics -> Stabilizing

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

FROM ANILINE, ACETONE & KETENE: HURD, ORG SYN, COLL VOL I, (NEW YORK, 2ND ED, 1941) PAGE 332.

Heating aniline with acetic anhydride.

General Manufacturing Information

Acetamide, N-phenyl-: ACTIVE

INCOMPATIBILITIES: ...FERRIC SALTS (RED COLOR OR PRECIPITATE).

INCOMPATIBILITIES: ETHYL NITRATE, AMYL NITRITE, ACID SOLN OF NITRILES, ALKALIES (ANILINE LIBERATED), ALKALI BROMIDE & IODIDES IN AQ SOLN (INSOL COMPD FORMED); CHLORAL HYDRATE, PHENOL, RESORCINOL, THYMOL (THESE PRODUCE LIQ OR SOFT MASS ON TRITURATION)...

ACETANILID IS PARENT MEMBER OF /SO-CALLED COAL TAR ANALGESICS, PHENACETIN & ITS...METABOLITE ACETAMINOPHEN/... IT WAS INTRODUCED INTO MEDICINE IN 1886 UNDER NAME OF ANTIFEBRIN.../AFTER DISCOVERY OF/ ITS ANTIPYRETIC ACTION. ... PROVED TO BE EXCESSIVELY TOXIC, &...REPORTS OF POISONING...PROMPTED SEARCH FOR LESS TOXIC COMPD.

Analytic Laboratory Methods

METHOD OF DETERMINATION OF ACETANILIDE IN MIXED PHARMACEUTICAL PREPN.

AOAC Method Numbers 916.02 - 916.07. Acetanilid....in Drugs.

Microchemical Tests. AOAC Method Number 962.21. Barbituates in Drugs.

Clinical Laboratory Methods

A GS-MS METHOD FOR ANALYSIS OF ACETANILIDE IN PLASMA OR URINE USING D-LABELED ANALOGS IS DESCRIBED.

Interactions

/ACETANILID/ WILL...POTENTIATE ANALGESIC EFFECTS OF OPIATES.

ENHANCING EFFECT OF METAPYRONE UPON THE P-HYDROXYLATION OF ACETANILIDE HAS BEEN CONFIRMED.

ACUTE EFFECT OF ORAL ADMIN OF BENZENE ON LIVER MICROSOMAL DRUG ENZYMES AND LIPID PEROXIDATION WAS INVESTIGATED IN RATS. INCR IN HYDROXYLATION OF ACETANILIDE WAS OBSERVED.

For more Interactions (Complete) data for ACETANILIDE (11 total), please visit the HSDB record page.

Stability Shelf Life

APPRECIABLY VOLATILE @ 95 °C

STABLE IN AIR

Dates

Pollutants in Organic Chemistry and Medicinal Chemistry Education Laboratory. Experimental and Machine Learning Studies

Iker Montes-Bageneta, Urtzi Akesolo, Sara López, Maria Merino, Eneritz Anakabe, Sonia ArrasatePMID: 32066360 DOI: 10.2174/1568026620666200211110043

Abstract

Computational modelling may help us to detect the more important factors governing this process in order to optimize it.The generation of hazardous organic waste in teaching and research laboratories poses a big problem that universities have to manage.

In this work, we report on the experimental measurement of waste generation on the chemical education laboratories within our department. We measured the waste generated in the teaching laboratories of the Organic Chemistry Department II (UPV/EHU), in the second semester of the 2017/2018 academic year. Likewise, to know the anthropogenic and social factors related to the generation of waste, a questionnaire has been utilized. We focused on all students of Experimentation in Organic Chemistry (EOC) and Organic Chemistry II (OC2) subjects. It helped us to know their prior knowledge about waste, awareness of the problem of separate organic waste and the correct use of the containers. These results, together with the volumetric data, have been analyzed with statistical analysis software. We obtained two Perturbation-Theory Machine Learning (PTML) models including chemical, operational, and academic factors. The dataset analyzed included 6050 cases of laboratory practices vs. practices of reference.

These models predict the values of acetone waste with R2 = 0.88 and non-halogenated waste with R2 = 0.91.

This work opens a new gate to the implementation of more sustainable techniques and a circular economy with the aim of improving the quality of university education processes.

Pharmacophore-fusing design of pyrimidine sulfonylacetanilides as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase

Yali Sang, Christophe Pannecouque, Erik De Clercq, Chunlin Zhuang, Fener ChenPMID: 32006797 DOI: 10.1016/j.bioorg.2020.103595

Abstract

Twenty-seven derivatives (40-66) were generated by pharmacophore fusing of sulfonylacetanilide-diarylpyrimidine (1) with rilpivirine or biphenyl-diarylpyrimidines. They displayed up to single-digit nanomolar activity against wild-type (WT) virus and various drug-resistant mutant strains in HIV-1-infected MT-4 cells, thereby targeting the reverse transcriptase (RT) enzyme. Compound 51 displayed exceptionally potent activity against WT virus (EC= 6 nM) and several mutant strains (L100I, EC

= 8 nM, K103N, EC

= 6 nM, Y181C, EC

= 26 nM, Y188L, EC

= 122 nM, E138K, EC

= 26 nM). The structure-activity relationships of the newly obtained pyrimidine sulfonylacetanilides were also elucidated. Molecular docking analysis explained the activity and provided a structural insight for follow-up research.

Purity determination of a new antifungal drug candidate using quantitative

Pedro Henrique Cavalcanti Franco, Saulo Fehelberg Pinto Braga, Renata Barbosa de Oliveira, Isabela Costa CésarPMID: 31441102 DOI: 10.1002/mrc.4936

Abstract

Quantitative nuclear magnetic resonance (qNMR) is an analytical technique that offers numerous advantages in pharmaceutical applications including minimum sample preparation and rapid data collection times with no need for response factor corrections, being a powerful tool for assaying drug content in both drug discovery and early drug development. In the present work, we have applied qNMR, using both the internal standard and the electronic reference to access in vivo concentrations 2 calibration methods, to assess the purity of RI76, a novel antifungal drug candidate. NMR acquisition and processing parameters were optimized in order to obtain spectra with intense, well-resolved signals of completely relaxed nuclei. The analytical method was validated following current guidelines, demonstrating selectivity, linearity, accuracy, precision, and robustness. The calibration approaches were statistically compared, and no significant difference was observed when comparing the obtained results and their dispersion in terms of relative standard deviation. The proposed qNMR method may, therefore, be used for both qualitative and quantitative assessments of RI76 in early drug development and for characterization of this compound.Extraction and separation of acetanilide herbicides in beans based on metal-organic framework MIL-101 (Zn) as sorbent

Chenxi Zhang, Liyuan Zhang, Runzhong YuPMID: 31479387 DOI: 10.1080/19440049.2019.1657966

Abstract

An extraction method based on metal-organic framework has been developed and applied to acetanilide herbicides, including metazachlor, propanil, pretilachlor, and butachlor, in black beans, red beans, and kidney beans. The acetanilide herbicides are extracted with a mixture of ethyl acetate and n-hexane. The extract solution is absorbed and purified with metal-organic framework MIL-101 (Zn). The separation and determination of four acetanilide herbicides were implemented by high-performance liquid chromatography. The experimental parameters were evaluated by a univariate method and orthogonal experiments. The presented method can obtain effective extraction and purification. The detection limits for metazachlor, propanil, pretilachlor, and butachlor were 0.58, 0.90, 1.78 and 1.18 µg/kg, respectively. The average recoveries of the acetanilide herbicides at spiked concentrations of 10, 50, and 100 µg/kg ranged from 86.9% to 119.0%, and relative standard deviations were equal to or lower than 2.80%.Isolation, characterization, and structural elucidation of 4-methoxyacetanilide from marine actinobacteria Streptomyces sp. SCA29 and evaluation of its enzyme inhibitory, antibacterial, and cytotoxic potential

Saket Siddharth, Ravishankar Rai VittalPMID: 30820617 DOI: 10.1007/s00203-019-01634-y

Abstract

Marine actinobacteria are less explored than their terrestrial counterparts as potential source of natural products. The present study was aimed to elucidate the bioactive potential of metabolites produced by marine-derived actinobacterial strain Streptomyces sp.SCA29 isolated from Havelock Island, Andaman and Nicobar Islands, India. The potential isolate SCA29 was identified as Streptomyces sp. by phenotypic, genotypic (16S-rRNA) and phylogenetic analyses. The crude bioactive compound was extracted using organic solvents. The compounds were subjected to separation and purification by column chromatography which yielded six fractions. Each fraction was assayed for inhibition of α-glucosidase and α-amylase enzymes, antagonistic activity against bacterial pathogens, and cytotoxic activity against various cell lines. The fraction F3c was considered to be highly active owing to its significant inhibition potential against α-glucosidase and α-amylase enzymes with ICvalues as 44.26 and 53.19 µg/mL, respectively. The active fraction showed antibacterial activity against test bacterial pathogens with the MIC value ranged from 3.90 to 31.25 µg/mL. The compound also exhibited concentration-dependent cytotoxicity on various cell lines without significant effect against human normal cells. The bioassay-guided fractionation of extract led to the identification of 4-methoxyacetanilide, an acetamide derivative. The structure of the bioactive compound was confirmed by HR-MS, NMR (1H and 13C) and FT-IR spectra, and by comparison with literature data.

A rapid method to detect and estimate the activity of the enzyme, alcohol oxidase by the use of two chemical complexes - acetylacetone (3,5-diacetyl-1,4-dihydrolutidine) and acetylacetanilide (3,5-di-N-phenylacetyl-1,4-dihydrolutidine)

Balaji Venkatesagowda, Robert F H DekkerPMID: 30716345 DOI: 10.1016/j.mimet.2019.01.021

Abstract

A rapid and sensitive method has been devised in order to detect and estimate the synthesis of the enzyme alcohol oxidase (AOX) by fungi, by way of the use of two chemical complexes, namely, acetylacetone (3,5-diacetyl-1,4-dihydrolutidine) and acetylacetanilide (3,5-di-N-phenylacetyl-1,4-dihydrolutidine). This method involves the use of the AOX enzyme that could specifically oxidize methanol, giving rise to equimolar equivalents each of formaldehyde (HCHO) and hydrogen peroxide (HO

) as the end products. Further, the formaldehyde, thus produced was allowed to interact with the neutral solutions of acetylacetone and the ammonium salt, gradually developing a yellow color, owing to the synthesis and release of 3,5-diacetyl-1,4-dihydrolutidine (yellow product; λ = 420 nm; λ

= 390/470 nm) and the product, so generated was quantified spectrophotometrically by measureing its absorbance at 412 nm. In another set up, the amount of formaldehyde produced as a sequel to the oxidation of methanol by the AOX enzyme was determined by allowing it to react with the acetylacetanilide reagent, after which the volume of the fluorescent product - 3,5-di-N-phenylacetyl-1,4-dihydrolutidine (colorless product; λ

= 390/470 nm) that was generated was estimated by measuring its emission at 460 nm (excitation wavelength at 360 nm) in a spectrophotometer. Of the various substrates tested, a commercial source of the AOX enzyme appreciably oxidizes methanol, thereby generating formaldehyde, and further reacts with acetylacetone, to give rise to a bright yellow complex, displaying a maximum activity of 1402 U/mL. Determination of the AOX activity by the use of acetylacetone and acetylacetanilide could serve as a viable alternative to the conventional alcohol oxidase-peroxidase-2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid (AOX-POD-ABTS) based method. In view of this, this method appears to be invaluable for application at the various food, pharmaceutical, fuel, biosensor, biorefinery, biopolymer, biomaterial, platform chemical, and biodiesel industries.

History of NSAID Use in the Treatment of Headaches Pre and Post-industrial Revolution in the United States: the Rise and Fall of Antipyrine, Salicylic Acid, and Acetanilide

Sidrah Mahmud, Noah RosenPMID: 30673879 DOI: 10.1007/s11916-019-0744-6

Abstract

Non-steroid anti-inflammatory drugs (NSAIDs) constitute a vital class of medications in today's headache regimen. However, up until the nineteenth century, they were largely unknown to most of the medical community. The purpose of this review is to explore the evolution of NSAIDs in the treatment of headaches spurred on by the Industrial Revolution in the USA.The currently available data on the impact of NSAIDs reflects their significant contribution to headache treatment. The emergence of mass production spurred on by the Industrial Revolution, lead to widespread use of antipyrine, salicylic acid, and acetanilide. However, along with it came the growing awareness of consumer safety, leading to their ultimate downfall, and the subsequent birth of the Food and Drug Act.

[2+2+2] Annulation of

Jyunichi Terasawa, Yu Shibata, Miho Fukui, Ken TanakaPMID: 30558193 DOI: 10.3390/molecules23123325

Abstract

It has been established that an electron-deficient cationic Cp-rhodium(III) complex catalyzes the non-oxidative [2+2+2] annulation of

-(1-naphthyl)acetamide with two alkynoates via cleavage of the adjacent C⁻H and C⁻N bonds to give densely substituted phenanthrenes under mild conditions (at 40 °C under air). In this reaction, a dearomatized spiro compound was isolated, which may support the formation of a cationic spiro rhodacycle intermediate in the catalytic cycle. The use of

-(1-naphthyl)acetamide in place of acetanilide switched the reaction pathway from the oxidative [2+2+2] annulation-lactamization via C⁻H/C⁻H cleavage to the non-oxidative [2+2+2] annulation via C⁻H/C⁻N cleavage. This chemoselectivity switch may arise from stabilization of the carbocation in the above cationic spiro rhodacycle by the neighboring phenyl and acetylamino groups, resulting in the nucleophilic C⁻C bond formation followed by β-nitrogen elimination.

Cosolvent Analysis Toolkit (CAT): a robust hotspot identification platform for cosolvent simulations of proteins to expand the druggable proteome

Francesc Sabanés Zariquiey, João V de Souza, Agnieszka K BronowskaPMID: 31836830 DOI: 10.1038/s41598-019-55394-2